molecular formula C14H17ClN2O B14913726 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14913726
M. Wt: 264.75 g/mol
InChI Key: KHIWRASSUNQCKO-UHFFFAOYSA-N
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Description

2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a methylaminoethyl chain, and a propargyl (prop-2-yn-1-yl) substituent.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethyl-methylamino]-N-prop-2-ynylacetamide

InChI

InChI=1S/C14H17ClN2O/c1-4-9-16-14(18)10-17(3)11(2)12-5-7-13(15)8-6-12/h1,5-8,11H,9-10H2,2-3H3,(H,16,18)

InChI Key

KHIWRASSUNQCKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(C)CC(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenyl ethyl ketone with methylamine to form the intermediate 1-(4-chlorophenyl)ethyl(methyl)amine. This intermediate is then reacted with propargyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Physicochemical Properties Pharmacological Notes Reference
Target Compound 4-Chlorophenyl, methylaminoethyl, propargyl Acetamide, tertiary amine, alkyne Moderate lipophilicity (ClogP ~2.5*), H-bond donors/acceptors: 3/4 Potential CNS activity due to amine; propargyl may enhance metabolic stability
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide 4-Chlorophenylethyl Cyanamide Higher polarity (ClogP ~1.8*), H-bond donors/acceptors: 2/3 Cyanamide group may confer nitrile-based reactivity or metal coordination
2-(4-Chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide 4-Chlorophenoxy, bulky aryl Ether, acetamide High lipophilicity (ClogP ~4.2*), H-bond donors/acceptors: 1/4 Likely peripherally restricted due to bulk; ether linkage reduces solubility
2-((1-(4-Chlorophenyl)ethyl)thio)-N-(thiazol-2-yl)acetamide 4-Chlorophenyl, thiazole Thioether, acetamide Moderate lipophilicity (ClogP ~2.8*), H-bond donors/acceptors: 2/5 Thioether may improve membrane permeability; thiazole enhances π-π stacking
(Z)-N-(2-(3-((N-(4-hydroxybut-2-en-1-yl)-4-methylphenyl)sulfonamido)prop-1-yn-1-yl)phenyl)acetamide Propargyl, sulfonamide Alkyne, sulfonamide Polar (ClogP ~1.2*), H-bond donors/acceptors: 4/6 Sulfonamide and alkyne may confer dual reactivity (e.g., enzyme inhibition)

*Estimated ClogP values using fragment-based methods.

Structural Nuances and Pharmacological Implications

  • 4-Chlorophenyl vs. Dichlorophenyl: The target compound’s mono-chloro substitution (vs.
  • Propargyl vs. Cyanamide : The propargyl group’s linear alkyne (target) contrasts with the planar cyanamide in , offering distinct electronic profiles. Propargyl may participate in click chemistry or act as a metabolic stabilizer, whereas cyanamide could chelate metals or undergo hydrolysis.
  • Methylaminoethyl vs. Thioether: The tertiary amine in the target compound (pKa ~9.5) may enhance blood-brain barrier penetration compared to thioether-containing analogs (e.g., ), which prioritize thiol-mediated redox interactions.

Biological Activity

The compound 2-((1-(4-Chlorophenyl)ethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity, structure-activity relationships (SAR), and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20ClN2O\text{C}_{16}\text{H}_{20}\text{ClN}_{2}\text{O}

This structure features a chlorophenyl group, an ethyl group, and a prop-2-ynyl acetamide moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, studies have focused on its role in modulating the activity of enzymes related to lipid metabolism and neurotransmitter release.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key modifications and their effects on activity:

Substituent ModificationEffect on ActivityReference
Replacement of ethyl with isopropylIncreased potency against target enzymes
Introduction of a hydroxyl group at position 4Enhanced solubility and bioavailability
Variation of the acetamide side chainAltered receptor binding affinity

Case Studies

  • Inhibition of NAPE-PLD : A study demonstrated that modifications to the compound significantly increased its inhibitory potency against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. The most potent derivative showed nanomolar activity, indicating substantial therapeutic potential for metabolic disorders .
  • Neurotransmitter Release Modulation : Another investigation highlighted that this compound could modulate neurotransmitter release in neuronal cell lines, suggesting its potential use in treating neurological disorders. The mechanism involves interaction with specific receptors that regulate synaptic transmission .

Research Findings

Recent findings have illustrated the following aspects of the compound's biological activity:

  • Potency : The compound was found to exhibit significant inhibitory effects on target enzymes, with IC50 values in the low micromolar range.
  • Selectivity : It demonstrated selectivity towards specific enzyme families, minimizing off-target effects which are critical for drug development.
  • Pharmacokinetics : Initial pharmacokinetic studies indicated favorable absorption and distribution characteristics, making it a candidate for further development .

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